molecular formula C7H9NO2S B556724 3-(2-Thienyl)-D-alanine CAS No. 62561-76-6

3-(2-Thienyl)-D-alanine

Cat. No. B556724
CAS RN: 62561-76-6
M. Wt: 171.22 g/mol
InChI Key: WTOFYLAWDLQMBZ-ZCFIWIBFSA-N
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Description

“3-(2-Thienyl)-D-alanine” is an alanine derivative . It has a molecular formula of C7H9NO2S, an average mass of 171.217 Da, and a monoisotopic mass of 171.035400 Da .


Synthesis Analysis

The synthesis of “3-(2-Thienyl)-D-alanine” involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . Another method involves condensing 2-thiophenecarboxaldehyde with 2,5-piperazinedione, reducing the condensation product, and finally hydrolyzing the reduction product .


Molecular Structure Analysis

The molecular structure of “3-(2-Thienyl)-D-alanine” consists of a thiophene ring attached to an alanine molecule . More detailed structural analysis may be found in specific studies .


Physical And Chemical Properties Analysis

“3-(2-Thienyl)-D-alanine” has a molecular formula of C7H9NO2S, an average mass of 171.217 Da, and a monoisotopic mass of 171.035400 Da .

Scientific Research Applications

  • Organic Electronics & Functional Supramolecular Chemistry

    • Application : 3-(2-Thienyl)-D-alanine is a thiophene-fused molecule, which has attracted attention due to its potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth .
    • Methods of Application : The compound is used as a building block in the synthesis of organic semiconductors. Its properties such as higher charge mobility, extended π-conjugation, and better tuning of band gaps make it suitable for these applications .
    • Results or Outcomes : The use of 3-(2-Thienyl)-D-alanine in these applications has resulted in improved performance of the devices, including higher charge mobility and better tuning of band gaps .
  • Pharmaceutical Field

    • Application : 3-(2-Thienyl)-D-alanine has been used in the synthesis of new pyrazole-based heterocycles, which have shown antimicrobial, antioxidant, anti-inflammatory, and analgesic activities .
    • Methods of Application : The compound is used as a starting material in the synthesis of these heterocycles .
    • Results or Outcomes : The synthesized compounds have shown promising results in terms of their antimicrobial, antioxidant, anti-inflammatory, and analgesic activities .
  • Agrochemical and Dyestuff Field

    • Application : 3-(2-Thienyl)-D-alanine can be used in the agrochemical and dyestuff field .
    • Results or Outcomes : The specific results or outcomes of its use in these fields are not detailed in the sources .
  • Organic and Hybrid Solar Cell Applications

    • Application : The compound is used in the development of organic solar cells (OSCs). It’s a part of the new π-conjugated polymers and small-molecules that have promoted the rapid development of OSCs over the past two decades .
    • Methods of Application : The compound is incorporated into photovoltaic polymers and small-molecules, which enhances the open circuit voltage (VOC), short-circuit current (JSC), fill factor (FF), and power conversion efficiency (PCE) of OSCs .
    • Results or Outcomes : The use of 3-(2-Thienyl)-D-alanine in these applications has resulted in improved performance of the devices, including higher charge mobility and better tuning of band gaps .
  • Synthesis of Biologically Active Compounds

    • Application : 3-(2-Thienyl)-D-alanine has been found to be biologically active in various ways. It has been found to be antagonistic to phenylalanine, suppresses the development of certain microorganisms, has an anti-virus action, and is able to arrest the growth of malignant tumors .
    • Methods of Application : The compound is used as a starting material in the synthesis of these biologically active compounds .
    • Results or Outcomes : The synthesized compounds have shown promising results in terms of their antimicrobial, antioxidant, anti-inflammatory, and analgesic activities .
  • Photoactive Assemblies

    • Application : The compound has been used in the development of photoactive assemblies, which are structures that respond to light .
    • Methods of Application : The compound is incorporated into assemblies of poly 2,2 bithiophene, poly 3-(2-thienyl) aniline, and CdS .
    • Results or Outcomes : The optical conductivity and dielectric contents of the assemblies reflect the role of CdS on the optical properties of the assemblies .
  • Organic Electronic Materials & Functional Supramolecular Chemistry

    • Application : The compound is used in the development of organic electronic materials and functional supramolecular chemistry .
    • Methods of Application : The compound is incorporated into new π-conjugated polymers and small-molecules, which has promoted the rapid development of organic solar cells (OSCs) over the past two decades .
    • Results or Outcomes : The use of 3-(2-Thienyl)-D-alanine in these applications has resulted in improved performance of the devices, including higher charge mobility, extended π-conjugation, and better tuning of band gaps .

Safety And Hazards

When handling “3-(2-Thienyl)-D-alanine”, it’s advised to use personal protective equipment, avoid dust formation, and avoid breathing vapours, mist, or gas. It’s also recommended to ensure adequate ventilation and to avoid release into the environment .

Future Directions

Future research directions could involve the use of “3-(2-Thienyl)-D-alanine” in the development of organic electronic materials and functional supramolecular chemistry . Further studies could also explore its potential applications in various fields, including biochemistry and medicine.

properties

IUPAC Name

(2R)-2-amino-3-thiophen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOFYLAWDLQMBZ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Thienyl)-D-alanine

CAS RN

62561-76-6
Record name beta-2-Thienyl-D-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062561766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-2-THIENYL-D-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ4EM0CL5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
BF CROWE, FF Nord - The Journal of Organic Chemistry, 1950 - ACS Publications
… (67%) of chloroacetyl-/3-2-thienyl-D-alanine. This product, after recrystallization from hot … Chloroacetyl-/3-2-thienyl-D-alanine (1.35 g., 0.055 mole) was refluxed for 70 minutes with 1 …
Number of citations: 12 pubs.acs.org
CR Hauser, WJ Chambers - Journal of Organic Chemistry, 1956 - ACS Publications
… of glycyl-/3-2-thienyl-D-alanine containing some glycine. The peptide, after recrystallization from hot water, melted7 at 245-247 and had a specific rotation of [a] “ —40.1 (20 mg. in 2 ml. …
Number of citations: 8 pubs.acs.org
FW Dunn - Journal of Organic Chemistry, 1956 - ACS Publications
… of glycyl-/3-2-thienyl-D-alanine containing some glycine. The peptide, after recrystallization from hot water, melted7 at 245-247 and had a specific rotation of [a] “ —40.1 (20 mg. in 2 ml. …
Number of citations: 8 pubs.acs.org
M Imaizumi, Y Doida - Plant Science, 1990 - Elsevier
… On the other hand, it has been shown that the amino acid analogs, /3-2thienyl-d/-alanine (B2TA) [20] and dl-7-azatryptophan (7AT) [20,21] which do not inhibit the activity of GS also …
Number of citations: 6 www.sciencedirect.com
DL Heyl, HI Mosberg - International Journal of Peptide and …, 1992 - Wiley Online Library
The previously described cyclic delta opioid receptor‐selective tetrapeptide H‐Tyr‐d‐Cys‐Phe‐d‐Pen‐OH (JOM‐13) was modified at residue 3 by incorporation of both natural and …
Number of citations: 28 onlinelibrary.wiley.com
P Chaltin, E Lescrinier, T Lescrinier… - Helvetica chimica …, 2002 - Wiley Online Library
Previously, we developed a methodology for the solid‐phase screening of peptide libraries for interaction with double‐stranded deoxyribonucleic acids (dsDNA). In the search for new …
Number of citations: 19 onlinelibrary.wiley.com

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